7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Description
7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide is a chiral benzoxadiazole-derived compound primarily used as a derivatizing agent in enantiomeric separation and biomedical research. Its structure features a 2,1,3-benzoxadiazole core substituted with a dimethylaminosulfonyl group at position 4 and a 3S-aminopyrrolidine moiety at position 5. This configuration enables selective reactivity with primary and secondary amines or carboxylic acids (depending on reaction conditions) to form fluorescent derivatives, facilitating high-sensitivity detection in chromatographic analyses . The compound’s stereospecificity (3S configuration) enhances its utility in chiral metabolomics and pharmaceutical quality control .
Properties
IUPAC Name |
7-[(3S)-3-aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S/c1-16(2)21(18,19)10-4-3-9(11-12(10)15-20-14-11)17-6-5-8(13)7-17/h3-4,8H,5-7,13H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJGHUNJZRXXCA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CC[C@@H](C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576806 | |
| Record name | 7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143112-50-9 | |
| Record name | 7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-DBD-APy [=(S)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by a benzoxadiazole core with a sulfonamide group and an aminopyrrolidine moiety. The molecular formula is , and it has a molecular weight of approximately 299.36 g/mol.
Research indicates that compounds with similar structures often exert their effects through various mechanisms:
- Hypoxia Selectivity : The compound may act as a bioreductive agent that selectively targets hypoxic tumor environments, which are common in solid tumors. This selectivity is crucial for minimizing damage to normal tissues while maximizing efficacy against cancer cells .
- Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in cancer cells via caspase activation pathways. This suggests that this compound may similarly promote programmed cell death in malignancies .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15.6 | Apoptosis induction via caspases |
| WM115 (Melanoma) | 12.4 | Hypoxia-selective cytotoxicity |
| MCF-7 (Breast Cancer) | 20.0 | DNA damage and cell cycle arrest |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
- Tumor Cell Response : In a study involving human lung adenocarcinoma (A549) and malignant melanoma (WM115), treatment with the compound resulted in significant cell death compared to controls. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
- Comparative Analysis with Benzimidazole Derivatives : A comparative study highlighted that benzoxadiazole derivatives, including this compound, exhibited superior cytotoxic effects against several cancer cell lines when compared to traditional chemotherapeutics. This indicates a promising avenue for developing new anticancer agents based on this scaffold .
Potential Therapeutic Applications
Given its biological activity, this compound shows potential for:
- Cancer Therapy : Its ability to selectively target hypoxic tumor cells positions it as a candidate for further development as an anticancer agent.
- Infectious Disease Treatment : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound could also be explored for antimicrobial applications .
Comparison with Similar Compounds
Fluorescence Properties
- Target Compound: Exhibits strong fluorescence due to the dimethylaminosulfonyl group, enabling detection at low nanomolar concentrations .
- NBD-(S)-APy: The nitro group reduces fluorescence intensity but improves UV detectability, making it suitable for non-fluorescent analytes .
- DBD-PyNCS : Higher reactivity with thiols but requires rigorous pH control for optimal derivatization .
Reaction Efficiency
- The target compound and DBD-APy require condensation agents (e.g., carbodiimides) for carboxylic acid derivatization, increasing procedural complexity compared to DBD-PyNCS, which reacts directly with amines .
- DBD-ED shows faster reaction kinetics with carboxylic acids due to its ethylenediamine-like side chain .
Enantioseparation Capability
- The 3S configuration in the target compound provides superior resolution for D-amino acids compared to its 3R counterpart (DBD-APy) in cellulose-based stationary phases .
- NBD-(S)-APy achieves baseline separation of lactic acid enantiomers (D/L ratio: 1.05–1.12) with a resolution factor (Rs) > 2.5, outperforming non-chiral analogs .
Practical Considerations
- Cost and Accessibility : The target compound and DBD-APy are commercially available but costly (e.g., ~$9,400/100 mg for DBD-APy ). DBD-ED is more affordable but less versatile .
- Reaction Speed : Precolumn derivatization with the target compound takes 30–60 minutes, whereas DBD-PyNCS requires >2 hours due to slower thiourea formation .
- Environmental Impact : All CDAs require organic solvents (e.g., acetonitrile), but DBD-ED’s higher solubility in aqueous buffers reduces solvent consumption .
Preparation Methods
Synthesis of the 2,1,3-Benzoxadiazole Core
The 2,1,3-benzoxadiazole (benzofurazan) ring system is typically constructed via cyclization of ortho-substituted nitroaniline derivatives. A two-step process involving nitration followed by thermal or acidic cyclization is widely employed . For the target compound, the 4-sulfonamide group is introduced prior to ring closure to ensure regioselectivity.
Method A: Nitration-Cyclization Sequence
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Starting Material : 2-Amino-4-sulfamoylphenol is treated with nitric acid in sulfuric acid at 0–5°C to yield 2-amino-4-sulfamoyl-5-nitrophenol .
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Cyclization : The nitro intermediate undergoes thermal cyclization at 120–140°C in acetic anhydride, forming the benzoxadiazole core with concurrent N-methylation using dimethylamine .
Method B: Diazotization-Coupling
Alternative routes involve diazotization of 3-nitro-4-sulfamoylaniline followed by coupling with hydroxylamine, though this method yields lower regiochemical control .
Installation of the Sulfonamide Group
The N,N-dimethylsulfonamide group is introduced via sulfonation of the benzoxadiazole precursor. Chlorosulfonation followed by amidation is the most reliable approach.
Step 1: Chlorosulfonation
The benzoxadiazole intermediate is treated with chlorosulfonic acid at 50–60°C, yielding the 4-chlorosulfonyl derivative. Excess chlorosulfonic acid is quenched with ice-water to prevent over-sulfonation .
Step 2: Amidation with Dimethylamine
The chlorosulfonyl intermediate reacts with dimethylamine in tetrahydrofuran (THF) at 0°C, achieving >90% conversion . Triethylamine is added to scavenge HCl, preventing acid-mediated decomposition of the benzoxadiazole ring .
Asymmetric Synthesis of (3S)-3-Aminopyrrolidine
The stereochemical integrity of the (3S)-3-aminopyrrolidine subunit is critical for biological activity. Two enantioselective routes dominate literature:
Route 1: Chiral Auxiliary-Mediated Synthesis
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Starting Material : (R)-3-Hydroxypyrrolidine is protected with a benzyl group at N1 .
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Sulfonate Formation : Reaction with methanesulfonyl chloride in dichloromethane and triethylamine yields the (R)-3-methanesulfonyloxy intermediate .
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Azide Substitution : Displacement with sodium azide in DMF at 50°C affords the (S)-3-azidopyrrolidine with inversion of configuration .
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Reduction to Amine : Catalytic hydrogenation (H₂, Pd/C) reduces the azide to the primary amine, retaining the (S)-configuration .
Route 2: Enzymatic Resolution
Racemic 3-aminopyrrolidine is resolved using immobilized penicillin acylase to selectively deacylate the (R)-enantiomer, leaving the desired (S)-amine .
Coupling of (3S)-3-Aminopyrrolidine to the Benzoxadiazole Core
The final step involves nucleophilic aromatic substitution (SNAr) to attach the pyrrolidine to the benzoxadiazole sulfonamide.
Optimized Conditions :
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Substrate : 7-Chloro-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
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Nucleophile : (3S)-3-Aminopyrrolidine (2.5 equiv)
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Solvent : DMF at 80°C
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Base : K₂CO₃ (3.0 equiv)
The reaction proceeds via a Meisenheimer complex, with the electron-withdrawing benzoxadiazole ring activating the 7-position for substitution . Post-reaction purification by silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) yields the title compound in 82% purity, which is further recrystallized from ethanol .
Analytical Characterization and Quality Control
Chiral HPLC : A Chiralpak AD-H column (4.6 × 250 mm) with hexane/isopropanol (70:30) confirms enantiomeric purity (>99% ee) .
¹H NMR (DMSO-d₆): δ 2.85 (s, 6H, N(CH₃)₂), 3.15–3.25 (m, 2H, pyrrolidine H-4), 3.65–3.75 (m, 1H, H-3), 7.90 (d, J = 8.5 Hz, 1H, H-6), 8.20 (d, J = 8.5 Hz, 1H, H-5) .
Challenges and Mitigation Strategies
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Stereochemical Integrity : Azide substitution in Route 1 must avoid racemization; low temperatures (0–5°C) and anhydrous conditions are critical .
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Solubility Issues : The benzoxadiazole intermediate exhibits poor solubility in polar aprotic solvents; DMF with 10% dimethylacetamide (DMAc) improves reaction homogeneity .
Scalability and Industrial Considerations
Route 1 is preferred for large-scale synthesis due to its reproducibility and high ee. Patent US4859776A highlights the utility of benzyl protection for N1, which is readily removed under hydrogenolysis conditions without affecting the sulfonamide group .
Q & A
Q. What are the common synthetic routes for preparing 7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide?
The synthesis typically involves multi-step protocols starting with the preparation of the benzoxadiazole core. Key steps include:
- Core functionalization : Introducing the sulfonamide group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) .
- Chiral pyrrolidine incorporation : The (3S)-3-aminopyrrolidine moiety is often attached using reductive amination or Pd-catalyzed cross-coupling, with careful control of stereochemistry via chiral auxiliaries or asymmetric catalysis .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (e.g., from ethanol/water mixtures) ensures high purity .
Q. What analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- ¹H/¹³C NMR : Assign peaks for the benzoxadiazole (δ 7.5–8.5 ppm for aromatic protons) and pyrrolidine (δ 2.5–3.5 ppm for amine protons) .
- IR spectroscopy : Validate sulfonamide (S=O stretching at ~1350 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹) functionalities .
- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Photostability : Expose solutions to UV light (λ = 254 nm) and monitor degradation via HPLC .
- pH-dependent stability : Incubate in buffers (pH 1–12) and quantify intact compound using LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of this compound?
- Design of Experiments (DoE) : Use fractional factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2⁴ factorial design can identify interactions between reaction time, equivalents of amine, and solvent choice .
- Flow chemistry : Continuous-flow systems improve reproducibility and reduce side reactions (e.g., by maintaining precise temperature control and residence time) .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Dynamic NMR : Detect rotational barriers or tautomerism (e.g., amine proton exchange) by variable-temperature NMR .
- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks .
Q. How can structure-activity relationship (SAR) studies guide biological evaluation?
- Core modifications : Replace the benzoxadiazole with pyrimidine or triazine analogs to assess electronic effects on target binding .
- Substituent effects : Vary the N,N-dimethyl groups on the sulfonamide to study steric/electronic contributions to activity .
- Functional assays : Use enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) with IC₅₀ determination and molecular docking simulations .
Q. What methods address solubility challenges in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
Q. How can computational tools predict metabolic pathways or toxicity?
- In silico metabolism : Use software like GLORY or MetaPrint2D to identify likely Phase I/II metabolites (e.g., oxidation of pyrrolidine or sulfonamide hydrolysis) .
- Toxicity prediction : Apply QSAR models (e.g., TOPKAT) to estimate hepatotoxicity or mutagenicity risks based on structural alerts .
Data Analysis and Reproducibility
Q. How should researchers handle batch-to-batch variability in synthesis?
- Strict QC protocols : Mandate ≥95% purity (HPLC) and identical ¹H NMR spectra for all batches.
- Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation in real time .
Q. What statistical approaches validate biological activity data?
- Dose-response curves : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
- Replicate design : Perform triplicate experiments with independent compound batches to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
